molecular formula C17H15ClN4OS B4560119 N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B4560119
M. Wt: 358.8 g/mol
InChI Key: OEAAQLGCAQRKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” is a compound that belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. For instance, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques . The exact structure of “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” would require similar analysis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, and cyclization . Further reactions may be required to achieve the final product, depending on the specific substituents desired.


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” would depend on its exact molecular structure. Typically, properties such as melting point, solubility, and stability would be determined experimentally. For instance, a related compound, N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitro-1H-pyrrole-2-carboxamide, was reported to have a melting point of 278-280°C .

Scientific Research Applications

Synthesis and Characterization

  • Research efforts have been directed toward the design, synthesis, and pharmacological evaluation of pyrazoline-based derivatives, including thiazolidin-4-one compounds, which exhibit promising properties as anticancer and antiviral (HIV) agents. These compounds are characterized by their physical and spectral data, confirming their structures and potential bioactivities (Patel et al., 2013).

Antimicrobial Activity

  • Another area of research involves analyzing the antimicrobial activity of pyrazole derivatives. These compounds have been screened for their antibacterial and antifungal properties, demonstrating significant efficacy against various microbial strains. The study underscores the role of molecular docking in understanding the interactions between these compounds and microbial proteins, offering insights into their potential as antimicrobial agents (Viji et al., 2020).

Anticancer Properties

  • The apoptotic activities of new pyrazole thiourea derivatives have been investigated in cancer cell lines, revealing some compounds' ability to induce apoptosis effectively. These findings highlight the therapeutic potential of these derivatives in cancer treatment, particularly by modulating tumor necrosis factor receptors and affecting cell cycle phases (Nițulescu et al., 2015).

Corrosion Inhibition

  • Pyrazole derivatives have also been studied for their corrosion inhibition capabilities on mild steel in acidic media. Such compounds offer significant protection against corrosion, demonstrating their practical application in extending the lifespan of metal structures in corrosive environments. This research integrates computational and electrochemical analyses to elucidate the mechanisms underlying their inhibition efficiency (Saraswat & Yadav, 2020).

Analgesic Activity

  • The synthesis of pyrazole-containing compounds and their evaluation as potential analgesic agents represent another avenue of research. Some derivatives have shown significant analgesic effects, suggesting their utility in developing new pain management therapies. This area of study combines synthetic chemistry with biological testing to identify compounds with promising analgesic properties (Khalifa et al., 2019).

Future Directions

The future directions for research on “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” could include further exploration of its pharmacological effects, optimization of its synthesis process, and investigation of its mechanism of action. Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , there may be potential for the development of new therapeutic agents based on this compound.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-23-14-8-6-13(7-9-14)19-17(24)20-16-10-15(21-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H3,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAAQLGCAQRKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=NNC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Reactant of Route 2
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Reactant of Route 4
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.